2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid
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Overview
Description
2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound that features a furan ring substituted with a methyl and phenyl group, an amide linkage, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 2-Methyl-5-phenylfuran-3-carbonyl chloride, which is then reacted with an appropriate amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The furan ring and phenyl groups can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylfuran-3-carbonyl chloride: A precursor in the synthesis of the target compound.
2-Methyl-5-phenylfuran-3-carboxylic acid: Shares the furan ring structure but lacks the amide and phenylpropanoic acid moieties.
Uniqueness
2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid is unique due to its combination of a furan ring, amide linkage, and phenylpropanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-17(13-19(26-14)16-10-6-3-7-11-16)20(23)22-18(21(24)25)12-15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWUJDKFASTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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